

Comprehensive Technical Analysis: Evolution of Pungency and Homocapsaicin Content in Capsicum Domestication

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Introduction to Capsicum Domestication and Pungency Evolution

The genus **Capsicum**, belonging to the Solanaceae family, represents one of the most significant plant models for studying the **evolution of specialized metabolism** in domesticated plants. The evolutionary emergence of pungency is considered a **derived trait** within the Capsicum genus, with capsaicinoid content varying considerably between species and cultivars. Capsicum has undergone an **extensive evolutionary history** spanning approximately 17 million years, with domestication events occurring relatively recently in this timeline, around 3000 BC in regions of Mexico and South America [1]. The unique **pungency characteristic** of chili peppers results from a group of specialized secondary metabolites known as capsaicinoids, which are synthesized and accumulated predominantly in the fruit placenta [2] [3].

The five principal domesticated Capsicum species—**C. annuum**, **C. chinense**, **C. frutescens**, **C. baccatum**, and **C. pubescens**—exhibit remarkable diversity in their pungency profiles, ranging from non-pungent bell peppers to extremely pungent habanero and ghost peppers [1]. This diversity reflects both **natural evolutionary processes** and **human selection pressures** during domestication and specialization. Recent phylogenomic studies using ribosomal DNA have revealed complex phylogenetic relationships within the genus, with species such as *C. frutescens* intermingled with *C. eximium* in one subclade and *C. chinense* in

another, suggesting ongoing **evolutionary diversification** and potential **introgression events** between species [1].

The biosynthesis of capsaicinoids is thought to have evolved as a **defense mechanism** against mammalian herbivores and fungal pathogens [4]. Interestingly, birds—which are important seed dispersers for Capsicum species—are insensitive to capsaicinoids due to structural differences in their TRPV1 receptors, creating an evolutionary scenario where pungency provides a **selective advantage** by deterring mammalian seed predators while not affecting avian seed dispersers [4]. Understanding the evolutionary trajectory of pungency during Capsicum domestication requires integrating data from **genomics, metabolomics, and transcriptomics** to elucidate the genetic and regulatory changes underlying the observed chemical diversity.

Chemical Properties and Biosynthesis of Homocapsaicin

Molecular Structure and Characteristics

Homocapsaicin is one of the **five major capsaicinoids** found in Capsicum fruits, alongside capsaicin, dihydrocapsaicin, nordihydrocapsaicin, and homodihydrocapsaicin [5]. Chemically, **homocapsaicin** is classified as an **acidic amide** and shares the characteristic vanillyl group common to all capsaicinoids, but differs in its acyl chain structure. Specifically, **homocapsaicin** features a **9-methyldec-trans-7-enoic acid** fatty acid chain, which is one carbon longer than the 8-methylnonanoic acid chain found in the most abundant capsaicinoid, capsaicin [3]. This molecular structure consists of a **vanillyl group** bonded to an amide linkage and an extended hydrophobic alkyl chain that contains a double bond, contributing to its **amphiphilic properties** and unique biological activities [3].

The general chemical structure of capsaicinoids makes them resistant to ionizing radiation but susceptible to **thermal degradation** at temperatures exceeding 80°C, where cleavage of the carbon-nitrogen bond occurs, producing vanillyl group and acyl chain fragments [3]. **Homocapsaicin**, like other capsaicinoids, is **soluble in medium to low polarity solvents** such as alcohols, methanol, ethanol, and acetonitrile, with the latter being particularly effective for extraction purposes [3]. The **phenolic functional group** within the vanillyl moiety enables **homocapsaicin** to undergo phase transfer under basic conditions, forming a phenolate ion that can create salts in the presence of metals, thereby increasing its solubility in aqueous environments [3].

Biosynthetic Pathway

The biosynthesis of **homocapsaicin** occurs primarily in the **placental tissue** of developing Capsicum fruits, where the necessary biosynthetic enzymes are most highly expressed [3]. The pathway involves the convergence of two distinct metabolic routes: the **phenylpropanoid pathway**, which provides the vanillylamine precursor, and the **branched-chain fatty acid pathway**, which supplies the specific acyl chain precursors [6].

- **Phenylpropanoid Pathway:** This pathway begins with the amino acid phenylalanine, which undergoes sequential transformations through the actions of phenylalanine ammonia-lyase (PAL), cinnamic acid-4-hydroxylase (C4H), and other enzymes to ultimately yield **vanillylamine** [2] [6]. The phenolic 4-OH group in the vanillylamine structure is particularly important for the biological activity of the resulting capsaicinoids.
- **Branched-Chain Fatty Acid Pathway:** This pathway initiates from the branched-chain amino acids valine or leucine, which undergo **transamination, decarboxylation, elongation, and reduction** to form the specific fatty acid precursors for different capsaicinoids [3]. For **homocapsaicin** biosynthesis, the pathway produces **9-methyldec-trans-7-enoic acid** through a series of enzymatic reactions involving a specialized fatty acid synthase complex [3].

The final step in **homocapsaicin** biosynthesis involves the **enzymatic condensation** of vanillylamine with 9-methyldec-trans-7-enoic acid, catalyzed by the enzyme capsaicin synthase (CS) [6]. This condensation reaction requires Mg^{2+} , ATP, and coenzyme A (CoA) as cofactors [6]. The resulting **homocapsaicin** is then stored in **vesicles** within the placental tissue, where it accumulates throughout fruit development until reaching peak levels typically between 40-60 days post-anthesis [5].

Table 1: Major Capsaicinoids in Capsicum Fruits and Their Structural Characteristics

Capsaicinoid	Fatty Acid Chain	Carbon Atoms	Double Bonds	Relative Abundance
Capsaicin	8-methyl-6-nonenoyl	9	1	40-80%
Dihydrocapsaicin	8-methylnonanoyl	9	0	20-50%

Capsaicinoid	Fatty Acid Chain	Carbon Atoms	Double Bonds	Relative Abundance
Nordihydrocapsaicin	7-methylnonanoyl	9	0	5-15%
Homocapsaicin	9-methyldec-7-enoyl	10	1	1-5%
Homodihydrocapsaicin	9-methyldecanoyl	10	0	1-5%

Quantitative Analysis of Homocapsaicin During Domestication

Variation Across Capsicum Species and Cultivars

The content of **homocapsaicin** and other capsaicinoids exhibits **substantial variation** across different *Capsicum* species and cultivars, reflecting both genetic determinants and the impact of human selection during domestication. Recent metabolomic studies have revealed that the **total capsaicinoid content** can vary by several orders of magnitude between wild and domesticated accessions, with generally higher levels observed in wild species such as *C. annuum* var. *glabriusculum* (chiltepin) compared to many domesticated cultivars [2]. In a comprehensive study examining three cultivars of *C. chinense* ('Bode', 'Habanero', and 'Habanero Roxo'), the total capsaicinoids content ranged from 1.00 mg g⁻¹ fresh weight in 'Bode' pepper to 3.86 mg g⁻¹ fresh weight in 'Habanero Roxo' pepper, with **homocapsaicin** consistently representing a minor component of the total capsaicinoid profile [5].

Notably, the **ratio of individual capsaicinoids** remains relatively consistent within species but shows distinct patterns across genetic lineages. In most *Capsicum* varieties, capsaicin and dihydrocapsaicin collectively account for approximately 80-90% of the total capsaicinoids, while **homocapsaicin** typically represents between 1-5% of the total capsaicinoid content [5]. This consistent ratio suggests that the **biosynthetic machinery** responsible for capsaicinoid production exhibits substrate preferences that are genetically programmed and conserved across the genus, though environmental factors can modulate the absolute quantities produced.

Table 2: Capsaicinoid Content in Capsicum chinense Varieties During Fruit Development

Cultivar	Development Stage (DAP)	Total Capsaicinoids (mg/g FW)	Capsaicin Content (%)	Homocapsaicin Content (%)
'Bode'	35	0.45	81.2%	1.8%
'Bode'	42	0.68	82.5%	1.7%
'Bode'	49	0.86	83.1%	1.6%
'Bode'	56	1.00	84.3%	1.5%
'Habanero'	35	0.52	82.7%	1.9%
'Habanero'	42	0.79	83.4%	1.8%
'Habanero'	49	1.08	84.1%	1.7%
'Habanero'	56	1.33	85.2%	1.6%
'Habanero Roxo'	35	1.85	83.5%	2.1%
'Habanero Roxo'	42	2.64	84.2%	2.0%
'Habanero Roxo'	49	3.42	85.7%	1.9%
'Habanero Roxo'	56	3.86	86.3%	1.8%

Changes During Fruit Development and Ripening

The accumulation of **homocapsaicin** and other capsaicinoids follows a **developmental trajectory** that is conserved across Capsicum species, with concentrations gradually increasing during fruit development until reaching a maximum, followed by a decline during over-ripening. Studies tracking capsaicinoid progression

in *C. chinense* fruits have demonstrated that the **maximum content** of both total capsaicinoids and individual compounds, including **homocapsaicin**, is typically reached between 40-60 days post-anthesis (DPA), though the exact timing varies between cultivars [5]. For instance, in the Cayenne pepper (*C. annuum* L.), total capsaicinoid content reaches a peak concentration of approximately 1,789 $\mu\text{mol/kg}$ fresh weight before undergoing a sharp 32% decrease, followed by a more gradual decline until 80 days of ripening [7].

The **developmental regulation** of capsaicinoid biosynthesis involves the coordinated expression of genes in both the phenylpropanoid and branched-chain fatty acid pathways. Transcriptomic analyses have revealed that the expression of key biosynthetic genes, including **PAL**, **C4H**, **COMT**, and **CS**, increases during fruit development in parallel with capsaicinoid accumulation, reaching maximum levels around 40 DPA before declining [6]. This pattern of gene expression corresponds with the observed capsaicinoid accumulation profile, suggesting **transcriptional control** plays a crucial role in determining **homocapsaicin** content during fruit development. Additionally, the degradation of capsaicinoids in later ripening stages has been attributed to the action of **peroxidases** that become active as the fruit matures [6].

Genomic and Transcriptomic Regulation of Pungency

Genetic Control of Capsaicinoid Biosynthesis

The genetic basis underlying capsaicinoid biosynthesis and its variation during *Capsicum* domestication involves both **structural genes** directly encoding biosynthetic enzymes and **regulatory genes** controlling their spatial and temporal expression. Key loci identified through genetic mapping and molecular studies include the **Pun1 locus**, which encodes a putative acyltransferase (AT3) that is specifically expressed in the placenta of pungent genotypes and shows highest expression coinciding with peak capsaicinoid accumulation [6]. Interestingly, while initially thought to encode capsaicin synthase (CS), it was later established that Pun1 is related to the **development of vesicles** where capsaicinoids accumulate rather than their direct production, though these vesicles are essential for the pungent phenotype [6].

The **Pun1 locus** exhibits dominant behavior in determining pungent genotypes, with non-pungent varieties often containing loss-of-function mutations in this gene [6]. Another important genetic element is the **csy1 gene**, which was isolated and found to code for the actual CS enzyme responsible for the final condensation reaction in capsaicinoid biosynthesis [6]. The expression patterns of *csy1* parallel capsaicinoid accumulation

during fruit development, confirming its central role in **homocapsaicin** and other capsaicinoid production. Additional quantitative trait loci (QTLs) have been identified that contribute to the **variation in capsaicinoid levels** between cultivars, indicating a complex genetic architecture underlying pungency variation in domesticated Capsicum [6].

Recent advances in genomics, particularly the development of **telomere-to-telomere (T2T) gap-free genomes** for *C. annuum* and its wild non-pungent relative *C. rhomboideum*, have provided unprecedented resources for identifying genetic changes associated with pungency evolution during domestication [8]. Comparative genomic analyses between these species have revealed **disrupted coding and regulatory regions** of key biosynthesis genes in non-pungent species, as well as conserved placenta-specific accessible chromatin regions that likely permit tissue-specific biosynthetic gene coregulation and capsaicinoid accumulation [8]. These genomic resources are accelerating the identification of causal genetic variants underlying pungency differences between wild and domesticated Capsicum populations.

Transcriptomic Insights into Pungency Regulation

Transcriptomic analyses comparing cultivated peppers with their wild progenitors have provided crucial insights into the **regulatory networks** controlling capsaicinoid biosynthesis and how these networks have been altered during domestication. A comprehensive study integrating metabolomic and transcriptomic data between the cultivated pepper BB3 (mildly pungent) and its wild progenitor chiltepin (highly pungent) revealed significant differences in the expression of genes associated with capsaicinoid biosynthesis pathways [2]. Specifically, researchers identified **412 differentially expressed genes** (DEGs) associated with capsaicinoid accumulation, of which 18 genes (14 transcription factors, 3 capsaicinoid biosynthetic genes, and 1 UDP-glycosyltransferase) were deemed key regulators due to their high connectivity coefficients [2].

The transcriptomic data revealed that **downregulation of these hub genes** during early fruit developmental stages in the cultivated pepper leads to reduced pungency compared to its wild progenitor [2]. Particularly noteworthy was the identification of a putative **UDP-glycosyltransferase, GT86A1**, which is thought to affect the stabilization of capsaicinoids and showed significantly different expression patterns between the cultivated and wild accessions [2]. These findings suggest that domestication has acted upon transcriptional regulators of the capsaicinoid biosynthetic pathway, resulting in reduced expression of key genes and consequently lower **homocapsaicin** and total capsaicinoid content in cultivated varieties compared to their wild relatives.

The evolution of tissue-specific pungency represents another important aspect of capsaicinoid regulation. Research has revealed **conserved placenta-specific accessible chromatin regions** in Capsicum fruits, which likely allow for tissue-specific biosynthetic gene coregulation and capsaicinoid accumulation [8]. These regulatory elements, which are maintained in both pungent and non-pungent varieties, help explain why capsaicinoid biosynthesis is restricted to the placental tissue despite the presence of functional biosynthetic genes throughout the plant, highlighting the importance of **epigenetic mechanisms** in controlling pungency patterns in Capsicum fruits.

Experimental Methodologies for Capsaicinoid Analysis

Metabolite Extraction Protocols

The accurate quantification of **homocapsaicin** and other capsaicinoids requires carefully optimized extraction methodologies to ensure efficient compound recovery while maintaining chemical stability. The most widely employed approach involves **ultrasound-assisted extraction** (UAE), which enhances extraction efficiency through cavitation effects that improve solvent penetration into plant tissues [5]. A standardized protocol derived from multiple studies involves the following steps:

- **Sample Preparation:** Fresh pepper fruits are freeze-dried and crushed into a fine powder using a mixer mill with zirconia beads for 1.5 minutes at 30 Hz [9]. For developmental studies, fruits should be harvested at precise days post-anthesis and the placental tissue specifically dissected for analysis, as this region contains the highest concentration of capsaicinoids [4].
- **Extraction Procedure:** Approximately 100 mg of powdered sample is accurately weighed and extracted overnight at 4°C with 1.0 mL of 70% aqueous methanol [9]. Alternative extraction solvents include acetonitrile, which has been recognized as providing the highest solubility for capsaicinoids, or ethanol for food-grade extractions [3]. The inclusion of ultrasound treatment (typically 10-15 minutes at 35-45 kHz) significantly improves extraction efficiency [5].
- **Extract Cleanup:** Following centrifugation at $10,000 \times g$ for 10 minutes, the supernatant extracts are purified using CNWBOND Carbon-GCB SPE Cartridges to remove interfering pigments and other compounds [9]. The eluate is then filtered through a 0.22 μm SCAA-104 membrane prior to chromatographic analysis [9].

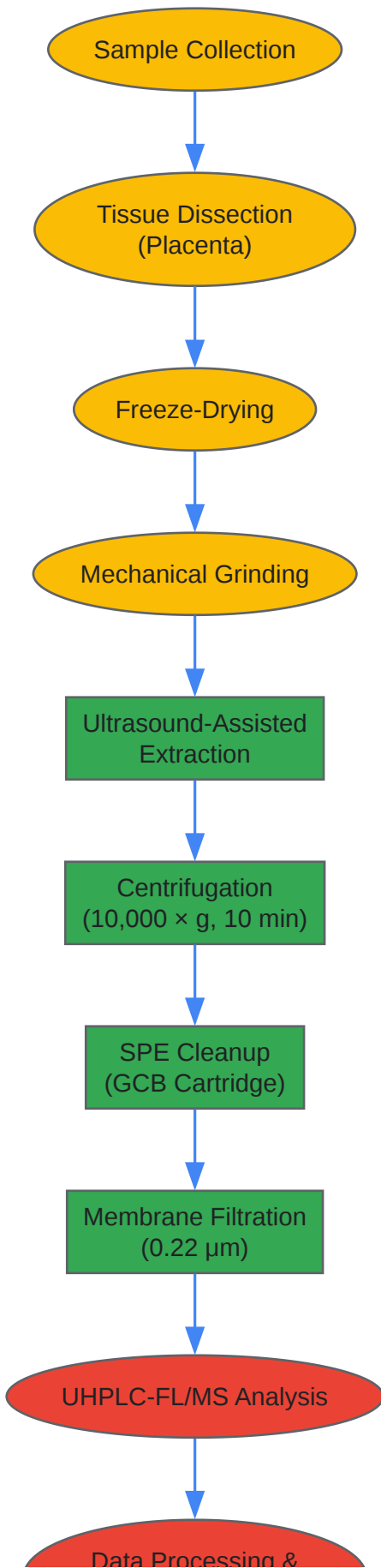
It is important to note that capsaicinoids are susceptible to **thermal degradation** and should be processed at controlled temperatures, ideally below 80°C, to prevent decomposition [3]. Additionally, the **acidic amide structure** of capsaicinoids makes them susceptible to alkaline hydrolysis, so neutral pH conditions should be maintained throughout the extraction process unless specific derivatives are targeted.

Analytical Quantification Techniques

The separation and quantification of **homocapsaicin** from other capsaicinoids requires high-resolution analytical techniques, with **reverse-phase ultra-high performance liquid chromatography (RP-UHPLC)** coupled with various detection methods being the current standard:

- **Chromatographic Separation:** A typical UHPLC method utilizes a C18 column (e.g., 100 × 2.1 mm, 1.8 μm particle size) maintained at 40°C, with a mobile phase consisting of water with 0.1% acetic acid (solvent A) and methanol with 0.1% acetic acid (solvent B) [5]. The elution gradient typically starts at 60% B, increasing to 80% B over 8 minutes, then to 95% B at 10 minutes, holding for 2 minutes before re-equilibration, with a flow rate of 0.4 mL/min [5].
- **Detection Methods: Fluorescence detection (FL)** provides excellent sensitivity for capsaicinoids, with excitation at 280 nm and emission at 325-345 nm offering optimal detection limits for **homocapsaicin** [5]. Alternative detection methods include **mass spectrometry (MS)** using electrospray ionization in positive mode, which provides superior specificity and enables structural confirmation through fragmentation patterns [9].
- **Quantification Approach:** Quantification typically employs external calibration curves constructed using authentic standards of capsaicin and dihydrocapsaicin [5]. For **homocapsaicin**, which often lacks commercially available pure standards, relative response factors based on structurally similar capsaicinoids are commonly applied, with correction factors of 0.92-0.97 typically used relative to capsaicin [5].

The following workflow diagram illustrates the key steps in capsaicinoid analysis from sample preparation to quantification:



Quantification

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Capsaicinoid Analysis Workflow: From sample collection to quantitative analysis

Omics Approaches for Comprehensive Analysis

Advanced omics technologies have become indispensable tools for elucidating the complex regulation of **homocapsaicin** and other capsaicinoids during *Capsicum* domestication:

- **Metabolomics:** Comprehensive metabolite profiling using **liquid chromatography-mass spectrometry** (LC-MS) enables the simultaneous quantification of capsaicinoids alongside other bioactive compounds, providing a holistic view of chemical changes during domestication [2]. Widely targeted metabolomic approaches can detect over 500 metabolites in pepper fruits, allowing for correlation analyses between capsaicinoids and other metabolic pathways [2].
- **Transcriptomics:** **RNA sequencing** (RNA-Seq) of placental tissue at different developmental stages identifies differentially expressed genes and co-expression networks associated with capsaicinoid accumulation [2]. Time-series transcriptomics across fruit development reveals the temporal regulation of biosynthetic genes and identifies key transcription factors that may have been targeted during domestication [2].
- **Genomics:** **Comparative genome analysis** between pungent and non-pungent varieties, facilitated by T2T gap-free genomes, identifies structural variations and nucleotide polymorphisms in coding and regulatory regions of capsaicinoid biosynthetic genes [8]. These analyses can pinpoint specific genetic changes responsible for reduced **homocapsaicin** content in domesticated peppers.

The integration of these multi-omics datasets through **systems biology approaches** provides a comprehensive understanding of how genetic variation translates to metabolic differences through changes in gene expression and enzyme activity, offering unprecedented insights into the molecular basis of pungency evolution during *Capsicum* domestication.

Research Applications and Future Directions

Implications for Drug Development and Therapeutics

The unique pharmacological properties of **homocapsaicin** and other capsaicinoids have attracted significant interest for **drug discovery** and therapeutic development. Capsaicinoids interact primarily with the **transient receptor potential vanilloid-1** (TRPV1) receptor, a nonselective cation channel involved in pain sensation, thermoregulation, and various inflammatory processes [3] [6]. This interaction underlies both the pungent sensation and the **analgesic properties** of capsaicinoids, as prolonged activation of TRPV1 leads to receptor desensitization and subsequent pain relief [4] [6].

Current pharmaceutical applications of capsaicinoids include:

- **Topical Analgesics:** Capsaicin-based formulations (0.025-0.1% concentration) are widely used for the temporary relief of minor aches and pains associated with arthritis, muscle strains, and sprains [4]. A high-concentration (8%) capsaicin transdermal patch (Qutenza) has been approved for the management of post-herpetic neuralgia and demonstrates efficacy in neuropathic pain conditions [4].
- **Anti-Inflammatory Agents:** The ability of capsaicinoids to modulate neurogenic inflammation through TRPV1 receptor interactions has prompted research into their application for various inflammatory disorders [6]. Studies have demonstrated that capsaicinoids can inhibit the production and release of pro-inflammatory cytokines and neuropeptides, suggesting potential for managing chronic inflammatory conditions [6].
- **Metabolic Disorders:** Emerging evidence indicates that capsaicinoids may promote energy metabolism and suppress fat accumulation, suggesting potential applications in managing obesity and related metabolic syndromes [6] [10]. Clinical studies have shown that regular consumption of capsaicinoids can increase energy expenditure and fat oxidation, supporting their potential as adjuncts in weight management strategies [6].

Homocapsaicin specifically may offer **therapeutic advantages** over the more abundant capsaicin due to its slightly modified structure, which could result in different receptor binding kinetics and metabolic profiles. However, the relatively low abundance of **homocapsaicin** in natural sources has limited specific pharmacological studies, creating opportunities for synthetic biology approaches to produce larger quantities for detailed investigations.

Future Research Directions

Several promising research directions emerge from current understanding of **homocapsaicin** evolution and function in Capsicum domestication:

- **Biosynthetic Pathway Engineering:** The elucidation of complete capsaicinoid biosynthetic pathways enables metabolic engineering approaches to enhance **homocapsaicin** production in heterologous systems or pepper varieties [6]. Synthetic biology strategies could optimize the production of specific capsaicinoids like **homocapsaicin** for pharmaceutical applications by manipulating the substrate specificity of key enzymes such as capsaicin synthase [6].
- **Precision Breeding Applications:** The identification of genetic markers associated with **homocapsaicin** content enables marker-assisted selection for developing pepper cultivars with customized capsaicinoid profiles [8] [2]. Modern gene editing technologies like CRISPR-Cas9 could precisely modify regulatory elements or structural genes to fine-tune **homocapsaicin** accumulation without compromising other agronomic traits.
- **Comparative Evolutionary Studies:** Expanding genomic resources to include additional wild Capsicum species and landraces would provide a more comprehensive understanding of capsaicinoid pathway evolution and identify novel genetic variants underlying chemical diversity [8]. Such studies could reveal evolutionary trade-offs between different capsaicinoids and other protective compounds that have been altered during domestication.
- **Clinical Translation:** More extensive clinical studies are needed to elucidate the specific pharmacological properties and therapeutic potential of **homocapsaicin** compared to other capsaicinoids [6]. The development of non-pungent analogs through structural modification could overcome current limitations in clinical applications due to irritation caused by traditional capsaicinoids [6].

The integration of advanced genomics, metabolomics, and synthetic biology approaches holds tremendous promise for unraveling the complex evolutionary history of **homocapsaicin** and other capsaicinoids while developing innovative applications in medicine, agriculture, and industry.

Conclusion

The evolution of pungency and **homocapsaicin** content in *Capsicum* domestication represents a compelling model for understanding how specialized metabolism is shaped by both natural selection and human artificial selection. Through the integration of chemical analyses, genomic studies, and comparative transcriptomics, researchers have made significant progress in elucidating the genetic and biochemical basis of capsaicinoid variation between wild and domesticated peppers. The recent development of complete telomere-to-telomere genome assemblies for *Capsicum* species provides unprecedented resources for identifying the specific genetic changes underlying reduced **homocapsaicin** content in domesticated varieties, while advanced metabolomic methodologies enable precise quantification of these chemical changes.

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